6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile
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Overview
Description
6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a hexanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile typically involves the reaction of 3-bromo-6-fluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromohexanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles.
Oxidation: The phenoxy ring can be oxidized under certain conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products like 6-(3-azido-6-fluoro-phenoxy)hexanenitrile or 6-(3-thiocyanato-6-fluoro-phenoxy)hexanenitrile.
Oxidation: Products like 6-(3-bromo-6-fluoro-phenoxy)hexanoic acid.
Reduction: Products like 6-(3-bromo-6-fluoro-phenoxy)hexylamine.
Scientific Research Applications
6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity towards molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile
- 6-(3-Chloro-6-fluoro-phenoxy)hexanenitrile
- 6-(3-Bromo-4-fluoro-phenoxy)hexanenitrile
Uniqueness
6-(3-Bromo-6-fluoro-phenoxy)hexanenitrile is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(5-bromo-2-fluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHDHNAGXNFKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCCCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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